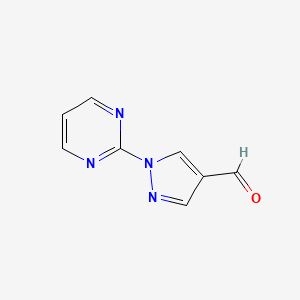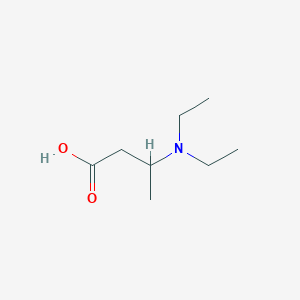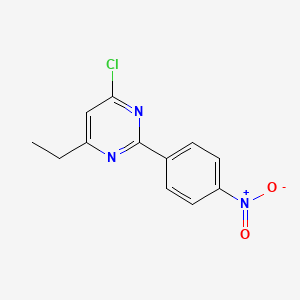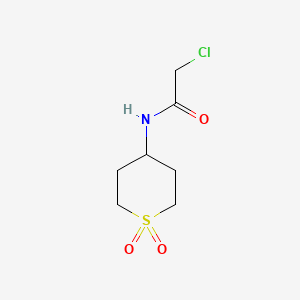![molecular formula C14H12N4O B1418992 1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1157067-60-1](/img/structure/B1418992.png)
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Übersicht
Beschreibung
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a heterocyclic compound that features a quinoline and triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and triazole rings endows the molecule with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for constructing 1,2,3-triazole rings.
Step 1: Synthesis of the azide precursor.
Step 2: Cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline and triazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated quinoline derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide and triazole N-oxide derivatives.
Reduction: Reduced quinoline and triazole derivatives.
Substitution: Functionalized quinoline and triazole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe for studying biological processes and as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and triazole moieties can bind to active sites or allosteric sites of proteins, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]methan-1-one: Similar structure but with a methanone group instead of ethanone.
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]propan-1-one: Similar structure but with a propanone group instead of ethanone.
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]butan-1-one: Similar structure but with a butanone group instead of ethanone.
Uniqueness
1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is unique due to its specific combination of quinoline and triazole rings, which imparts distinct chemical and biological properties. The presence of the ethanone group also influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(5-methyl-1-quinolin-5-yltriazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-14(10(2)19)16-17-18(9)13-7-3-6-12-11(13)5-4-8-15-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIVVTHEJVOPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2C=CC=N3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)

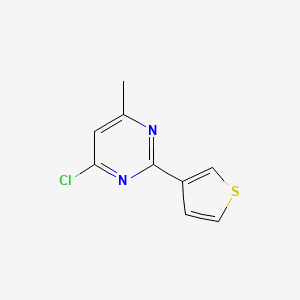
![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)
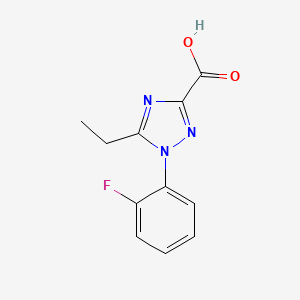
![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
